molecular formula C17H26N2O2 B5764988 1-[4-(2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one CAS No. 5934-80-5

1-[4-(2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one

Cat. No.: B5764988
CAS No.: 5934-80-5
M. Wt: 290.4 g/mol
InChI Key: LPVQVMKJGZOONE-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxybenzyl group and a 3-methylbutan-1-one moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-[4-(2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Methoxybenzyl Group: The piperazine ring is then reacted with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-methoxybenzyl group.

    Addition of 3-Methylbutan-1-one Moiety: The final step involves the reaction of the substituted piperazine with 3-methylbutan-1-one under acidic or basic conditions to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(2-Methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an alpha1-adrenergic receptor antagonist, which means it binds to and inhibits the activity of alpha1-adrenergic receptors . These receptors are involved in the regulation of smooth muscle contraction, blood pressure, and other physiological processes. By inhibiting these receptors, the compound can exert various pharmacological effects, including vasodilation and relaxation of smooth muscles.

Comparison with Similar Compounds

1-[4-(2-Methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one can be compared with other similar compounds, such as:

    Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.

    Naftopidil: A medication used to treat benign prostatic hyperplasia, which also targets alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-15-6-4-5-7-16(15)21-3/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVQVMKJGZOONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974762
Record name 1-{4-[(2-Methoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5934-80-5
Record name 1-{4-[(2-Methoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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